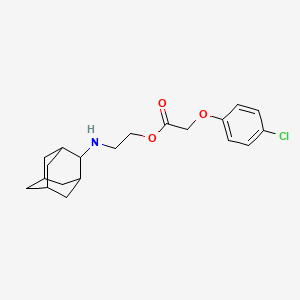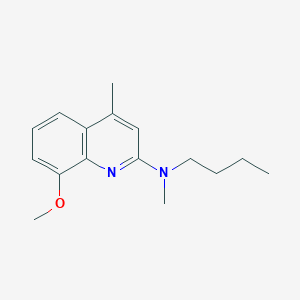
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine, also known as TMC-1, is a chiral diamine that has been extensively studied for its potential applications in asymmetric synthesis and catalysis. This compound has a unique structure that allows it to act as a chiral ligand for a variety of metal catalysts, making it a valuable tool for the development of new chemical reactions.
Wirkmechanismus
The mechanism of action of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine as a chiral ligand involves its ability to coordinate with metal catalysts and control their reactivity. N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine can form a variety of coordination complexes with metal catalysts, and these complexes can then interact with substrates in a chiral manner, leading to the formation of enantioenriched products.
Biochemical and Physiological Effects:
While N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine has not been extensively studied for its biochemical and physiological effects, it is known to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine in laboratory experiments is its high enantioselectivity, which allows for the production of enantioenriched products with high yields. However, the synthesis of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine can be challenging and time-consuming, which can limit its use in some applications.
Zukünftige Richtungen
There are a number of potential future directions for research involving N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine. One area of interest is the development of new synthetic methodologies using N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine as a chiral ligand. Another area of interest is the application of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine in the synthesis of complex natural products and pharmaceuticals. Additionally, there is potential for the use of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine in the development of new materials with unique properties.
Synthesemethoden
The synthesis of N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine typically involves the reaction of 4-methylcyclohexanone with diethyl malonate, followed by a series of steps to produce the final product. One common method involves the use of a chiral auxiliary to control the stereochemistry of the reaction, resulting in a highly enantioselective synthesis.
Wissenschaftliche Forschungsanwendungen
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine has been used extensively in scientific research as a chiral ligand for metal catalysts in a variety of chemical reactions. These reactions include asymmetric hydrogenation, asymmetric allylation, and asymmetric Michael addition reactions. N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)-1,3-propanediamine has been shown to be highly effective in these reactions, leading to high yields and enantioselectivities.
Eigenschaften
IUPAC Name |
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-12-6-8-13(9-7-12)15-10-14(2,3)11-16(4)5/h12-13,15H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZNYKOYFZPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,2-tetramethyl-N'-(4-methylcyclohexyl)propane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-hydroxybutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5218615.png)
![2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218624.png)

![N-[4-(benzyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5218631.png)
![8-[3-(5-isopropyl-2-methylphenoxy)propoxy]quinoline](/img/structure/B5218637.png)
![N-[(allylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5218638.png)
![3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-1H-indole](/img/structure/B5218644.png)
![N-(4-iodophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5218651.png)
![2-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5218665.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5218676.png)
![3-chloro-1-(2,5-dichlorophenyl)-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5218685.png)